Product packaging for Fluroxypyr-1-methyleptyl Ester(Cat. No.:)

Fluroxypyr-1-methyleptyl Ester

Cat. No.: B1160586
M. Wt: 297.11
Attention: For research use only. Not for human or veterinary use.
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Description

Fluroxypyr-1-methyleptyl Ester is a useful research compound. Its molecular formula is C₁₀H₁₁Cl₂FN₂O₃ and its molecular weight is 297.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₀H₁₁Cl₂FN₂O₃

Molecular Weight

297.11

Origin of Product

United States

Ecological Interactions and Environmental Impact Research of Fluroxypyr 1 Methyleptyl Ester

Fluroxypyr-1-methyleptyl ester is a selective herbicide used for the control of broadleaf weeds. chemimpex.com Its environmental fate and ecological impact are influenced by its rapid transformation in the environment into its herbicidally active form, fluroxypyr (B1673483) acid. regulations.govnih.gov Research into its ecological interactions focuses on its behavior in soil and water, and its effects on a variety of non-target organisms.

In the environment, this compound undergoes rapid de-esterification to fluroxypyr acid through both abiotic and biotic processes. regulations.gov This hydrolysis is significantly accelerated in the presence of soil, with half-lives in soil/water suspensions being thousands of times shorter than in water alone. researchgate.netregulations.gov The primary degradation mechanism in soil is microbial metabolism. greenbook.net

Environmental Fate

The persistence and mobility of this compound and its primary metabolite, fluroxypyr acid, are key aspects of its environmental profile. While the ester itself is not persistent, the resulting acid has a moderate persistence in soil.

Degradation in Soil:

this compound is rapidly converted to fluroxypyr acid in soil, with half-lives of less than 7 days. scbt.com

The typical soil half-life for the combined residues of the ester and acid ranges from one to four weeks. greenbook.net

Microbial metabolism is the principal pathway for degradation in soil. greenbook.net

Degradation is influenced by factors such as soil type, temperature, moisture, and the presence of soil microbes and dissolved organic matter. nih.gov

Under aerobic conditions in laboratory soil studies, fluroxypyr has a half-life of 5 to 9 days. scbt.com In field studies, a typical half-life of 36 days has been reported for fluroxypyr. wa.gov

The main degradation products in soil are 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine. scbt.com

Degradation in Water:

this compound is stable to hydrolysis at pH 5 but hydrolyzes with a half-life of 3.2 days at pH 9. regulations.gov In contrast, the half-life in distilled water at pH 7 is estimated to be 454 days. researchgate.net

However, in the presence of suspended soil particles, enzyme-catalyzed hydrolysis drastically reduces the half-life of the ester in water to a matter of hours. researchgate.netregulations.gov

The typical aquatic half-life for the combined residues of the ester and acid is reported to be between 4 and 14 days. greenbook.net

Photolysis (breakdown by sunlight) in water is a slow process for fluroxypyr, with a reported half-life of 197 to 429 days at pH 5. scbt.com

Mobility and Bioaccumulation:

Laboratory studies suggest that fluroxypyr is mobile to very mobile in soil. scbt.com However, field studies indicate that its potential for leaching is limited by its rapid degradation. scbt.comnih.gov

Fluroxypyr does not tend to bioaccumulate in the food chain. wa.gov An estimated bioconcentration factor (BCF) of 3.2 suggests a low potential for bioconcentration in aquatic organisms. nih.gov

Ecotoxicity

The toxicity of this compound and its acid metabolite varies among different groups of organisms. It is notably toxic to broadleaf plants, which is its intended mode of action.

Effects on Terrestrial Organisms:

Birds: The compound is considered practically non-toxic to birds. The acute oral LD50 for mallard ducks and bobwhite quail is greater than 2000 mg/kg. greenbook.netscbt.com

Bees: It is not toxic to bees, with an oral and contact LD50 (48 hours) of greater than 100 µ g/bee . scbt.comherts.ac.uk

Earthworms: The LC50 (14 days) for earthworms is greater than 1000 mg/kg, indicating low toxicity. scbt.com

Effects on Aquatic Organisms:

Fish: The toxicity to fish is generally low, with 96-hour LC50 values for rainbow trout and golden orfe being greater than the solubility limit of the ester. scbt.com For fluroxypyr acid, the 96-hour LC50 for rainbow trout has been reported to range from 13.4 mg/L to >100 mg/L. wa.gov

Aquatic Invertebrates: this compound is highly toxic to aquatic invertebrates on an acute basis, with an EC50 for Daphnia between 0.1 and 1 mg/L. greenbook.net However, for fluroxypyr acid, the 48-hour EC50 for Daphnia magna was greater than 100 mg/L, indicating it is practically non-toxic to this species. wa.gov The ester was found to be slightly toxic to the eastern oyster with a 96-hour LC50 of 51 mg/L. wa.gov

Aquatic Plants: As a herbicide, fluroxypyr is toxic to aquatic plants, particularly dicotyledonous species. regulations.gov

Data on the Environmental Fate of this compound and Fluroxypyr

ParameterMatrixValueReference
Hydrolysis Half-life (Ester)Water (pH 7)454 days researchgate.net
Hydrolysis Half-life (Ester)Water (pH 9)3.2 days regulations.gov
Hydrolysis Half-life (Ester)Soil/Water Suspension2 - 5.5 hours researchgate.net
Soil Half-life (Ester to Acid)Soil< 7 days scbt.com
Soil Half-life (Fluroxypyr)Laboratory (aerobic)5 - 9 days scbt.com
Soil Half-life (Fluroxypyr)Field36 days (typical) wa.gov
Aquatic Half-life (Ester + Acid)Aquatic environment4 - 14 days (typical) greenbook.net
Photolysis Half-life (Fluroxypyr)Water (pH 5)197 - 429 days scbt.com

Ecotoxicity Data for this compound and its Metabolites

Organism GroupSpeciesEndpointValueReference
BirdsMallard DuckAcute Oral LD50>2000 mg/kg scbt.com
Bobwhite QuailAcute Oral LD50>2000 mg/kg greenbook.netscbt.com
FishRainbow Trout96-hr LC50 (Ester)>solubility limit scbt.com
Rainbow Trout96-hr LC50 (Acid)13.4 - >100 mg/L wa.gov
Aquatic InvertebratesDaphnia sp.EC50 (Ester)0.1 - 1 mg/L greenbook.net
Daphnia magna48-hr EC50 (Acid)>100 mg/L wa.gov
Eastern Oyster96-hr LC50 (Ester)51 mg/L wa.gov
BeesHoneybee48-hr Contact/Oral LD50>100 µg/bee scbt.comherts.ac.uk
Earthworms-14-day LC50>1000 mg/kg scbt.com

Metabolism in Aquatic Non Target Organisms

The biotransformation of Fluroxypyr-1-methyleptyl ester in aquatic environments is of particular interest due to the potential for exposure of a wide range of non-target species.

While specific studies detailing the complete metabolic pathways of this compound within fish are limited, the available information suggests that, similar to other organisms, hydrolysis to fluroxypyr (B1673483) acid is the primary biotransformation step. The ester is not expected to bioconcentrate in fish due to its rapid conversion to the more water-soluble acid form. regulations.gov Research on the developmental toxicity of this compound in zebrafish has shown that the compound can be taken up by the organism, leading to various adverse effects. researchgate.net This uptake implies that metabolic processes, including hydrolysis, are likely to occur within the fish.

Aquatic invertebrates, such as daphnids, are also exposed to this compound in the water column. Chronic toxicity has been observed in some aquatic invertebrates, suggesting that they are susceptible to the effects of the herbicide. regulations.gov The primary metabolic process is presumed to be the rapid hydrolysis of the ester to fluroxypyr acid. The toxicity of the ester form is generally considered to be greater than the acid form for aquatic invertebrates. regulations.gov

Research on the green alga Chlamydomonas reinhardtii has provided specific insights into the metabolism of fluroxypyr. Studies have shown that this alga can bioaccumulate and degrade fluroxypyr. In one study, more than 57% of the cellular fluroxypyr was degraded by the algae over a five-day period. This indicates that algae not only absorb the herbicide but also possess the metabolic capability to break it down. The accumulation and degradation of fluroxypyr appear to occur simultaneously in this species.

Metabolism in Terrestrial Non Target Organisms

In the terrestrial environment, soil-dwelling organisms are exposed to Fluroxypyr-1-methyleptyl ester and its metabolites.

Soil microorganisms play a pivotal role in the biotransformation of this compound. The rapid hydrolysis of the ester in soil is primarily attributed to microbial activity. researchgate.net The half-life of this compound in aerobic soil is typically short, ranging from 0.3 to 1.1 days. regulations.gov This rapid degradation by soil microbes is a key factor in reducing the persistence of the ester in the terrestrial environment. The hydrolysis is thought to be catalyzed by extracellular enzymes produced by these microorganisms. researchgate.netregulations.gov

Specific data on the metabolism of this compound within earthworms is not extensively detailed in the available literature. However, given the rapid hydrolysis observed in the soil environment they inhabit, it is expected that earthworms are primarily exposed to fluroxypyr (B1673483) acid. Any ingested ester would likely be subject to enzymatic hydrolysis within the earthworm's digestive system, similar to the processes observed in other organisms.

Summary of Research Findings

The metabolism of Fluroxypyr-1-methyleptyl ester in non-target organisms is characterized by its rapid hydrolysis to fluroxypyr (B1673483) acid. This biotransformation is a key detoxification pathway and significantly influences the compound's environmental persistence and bioavailability to non-target species.

Interactive Data Table: Half-life of this compound in Various Media

MediumConditionHalf-life
Water (pH 7, 25°C)Distilled, Deionized454 days researchgate.net
Soil/Water SuspensionBarnes Loam2 hours researchgate.net
Soil/Water SuspensionCatlin Silt Loam5 hours researchgate.net
Soil/Water SuspensionMhoon Clay5.5 hours researchgate.net
Aerobic Soil-0.3 - 1.1 days regulations.gov
Aerobic Aquatic-1.0 day regulations.gov

Interactive Data Table: Degradation of Fluroxypyr in Chlamydomonas reinhardtii

Time (days)Cellular Fluroxypyr Degraded
5> 57%

Herbicide Resistance Dynamics and Management Strategies

Biochemical Mechanisms of Fluroxypyr-1-methylheptyl Ester Resistance in Weeds

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, threatening the efficacy of chemical weed control measures. Resistance to fluroxypyr (B1673483), a synthetic auxin herbicide, has been documented in several weed species, with research primarily focusing on the problematic tumbleweed, Bassia scoparia (kochia). The mechanisms underlying this resistance are complex and can involve both non-target-site and target-site adaptations.

A primary mechanism of resistance to fluroxypyr in certain biotypes of Bassia scoparia is enhanced metabolic detoxification. nih.govresearchgate.net This non-target-site resistance (NTSR) mechanism involves the rapid conversion of the active herbicide into non-toxic or less toxic metabolites, preventing the herbicide from reaching its site of action at a lethal concentration. nih.govnih.gov

Research on a fluroxypyr-resistant B. scoparia population from Colorado, designated Flur-R, has shown that it can metabolize fluroxypyr much more rapidly than susceptible populations (J01-S). nih.govresearchgate.net Upon application, the fluroxypyr-1-methylheptyl ester is quickly hydrolyzed to fluroxypyr acid, which is the biologically active form of the herbicide. nih.govnih.gov In the resistant Flur-R biotype, this acid is then rapidly converted into several other metabolites. nih.govnih.gov The formation and flux of these metabolites were observed to be significantly faster in the resistant plants compared to the susceptible ones, thereby reducing the concentration of the phytotoxic fluroxypyr acid within the plant cells. nih.govnih.gov

Notably, metabolic profiling revealed the presence of a unique metabolite in the resistant Flur-R biotype that was not detected in the susceptible J01-S biotype, suggesting a novel detoxification pathway in the resistant plants. nih.govresearchgate.net Despite differences in metabolism, studies found no significant variations in the absorption or translocation of fluroxypyr between the resistant and susceptible biotypes. researchgate.net

Table 1: Comparative Metabolism of Fluroxypyr in Resistant (Flur-R) and Susceptible (J01-S) Bassia scoparia Biotypes
Metabolic CharacteristicResistant Biotype (Flur-R)Susceptible Biotype (J01-S)Reference
Rate of Conversion (Ester to Acid)RapidRapid nih.gov
Rate of Acid MetabolizationSignificantly FasterSlower nih.govnih.gov
Concentration of Phytotoxic Fluroxypyr AcidReducedMaintained at higher levels for longer nih.govresearchgate.net
Unique Metabolites DetectedYes (One unique metabolite)No nih.gov

The enhanced metabolic capacity observed in resistant weed biotypes is driven by the activity of specific enzyme systems. frontiersin.org In the case of fluroxypyr-resistant Bassia scoparia, RNA sequencing experiments have identified several gene families that are constitutively overexpressed in resistant plants compared to susceptible ones. nih.govresearchgate.net These gene families encode enzymes known to be involved in the detoxification of xenobiotics, including herbicides.

Key enzyme systems implicated in the metabolic detoxification of fluroxypyr include:

Cytochrome P450 monooxygenases (CYP450s): These enzymes are a large family of hemethiolate monooxygenases that catalyze a wide range of oxidative reactions, including the hydroxylation and dealkylation of herbicide molecules, which is often the first step in detoxification. nih.govfrontiersin.org

Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide molecule, making it more water-soluble and less toxic, and marking it for sequestration into the vacuole. nih.gov

UDP-glucosyltransferases (GTs): These enzymes transfer a glucose molecule to the herbicide, a process known as glycosylation, which also increases its water solubility and facilitates its transport and sequestration. nih.gov

ATP-binding cassette (ABC) transporters: While not enzymes that directly metabolize the herbicide, these transport proteins play a crucial role by moving the detoxified herbicide metabolites across cellular membranes, often into the vacuole for storage, effectively removing them from the cytoplasm. nih.gov

Transcriptome analysis of the Flur-R B. scoparia population revealed constitutively higher expression of several transcripts for CYP450s, GSTs, GTs, and ABC transporters when compared to susceptible populations. nih.govresearchgate.net This upregulation of detoxification-related genes provides strong evidence for their role in conferring fluroxypyr resistance. nih.gov

Table 2: Upregulated Gene Families in Fluroxypyr-Resistant Bassia scoparia (Flur-R)
Enzyme System/Gene FamilyFunction in Herbicide DetoxificationExpression in Flur-R vs. SusceptibleReference
Cytochrome P450 Monooxygenases (CYP450s)Oxidation, hydroxylation of herbicide moleculesHigher constitutive expression nih.gov
Glutathione S-transferases (GSTs)Conjugation of glutathione to herbicidesHigher constitutive expression nih.gov
UDP-glucosyltransferases (GTs)Glycosylation of herbicidesHigher constitutive expression nih.gov
ABC TransportersTransport and sequestration of herbicide conjugatesHigher constitutive expression nih.gov

Target-site resistance (TSR) is another major category of herbicide resistance mechanisms, which involves modifications to the herbicide's target protein that reduce or eliminate herbicide binding. nih.gov For synthetic auxin herbicides like fluroxypyr, the target site involves the auxin signaling pathway, specifically the TIR1/AFB family of F-box proteins that act as auxin receptors. nih.gov

Conversely, studies on other B. scoparia populations have identified target-site mutations conferring resistance to synthetic auxins. A biotype from Nebraska was found to have cross-resistance to dicamba, 2,4-D, and fluroxypyr. pnas.org The mechanism in this population was identified as a two-nucleotide base change in an AUX/IAA protein, KsIAA16, which is a coreceptor in the auxin signaling pathway. pnas.orgresearchgate.net This mutation, resulting in a glycine-to-asparagine amino acid substitution, disrupts the interaction between the herbicide, the TIR1/AFB receptor, and the AUX/IAA coreceptor, thereby preventing the downstream signaling that leads to plant death. nih.govresearchgate.net This demonstrates that different resistance mechanisms to fluroxypyr can evolve in different weed populations.

Ecological and Evolutionary Drivers of Resistance Development

The development and spread of herbicide resistance are governed by a combination of the weed's genetic and biological characteristics and the selection pressure imposed by agricultural practices. ucdavis.eduumich.edu

The population genetics and dispersal mechanisms of a weed species are critical factors in the rapid spread of resistance traits. asacim.org.ar Bassia scoparia possesses several biological attributes that make it particularly prone to the rapid evolution and dissemination of herbicide resistance. cdnsciencepub.comcambridge.org

Gene Flow: B. scoparia has a protogynous flowering system, which promotes cross-pollination initially, followed by self-pollination. cdnsciencepub.com This mixed-mating system facilitates efficient gene flow via pollen, allowing resistance alleles to spread between individuals and populations. cdnsciencepub.comscispace.com

Seed Dispersal: Upon senescence, the plant breaks off at the base and becomes a "tumbleweed." cdnsciencepub.com Prevailing winds can carry the tumbling plant across vast distances, dispersing thousands of seeds across multiple fields and landscapes within a single season. cdnsciencepub.comcambridge.orgscispace.com This mechanism allows for the rapid geographic spread of resistant genotypes. scispace.com

Genetic Diversity: As an outcrossing species, B. scoparia populations often exhibit large within-population genetic diversity. nih.gov This genetic variation provides the raw material for natural selection to act upon when a herbicide is applied. bcpc.org

Rapid Population Turnover: B. scoparia has a short-lived seedbank, typically lasting only one to two years. cdnsciencepub.comcambridge.orgsaskpulse.com This rapid turnover of generations accelerates the evolutionary process, allowing for the quick selection and fixation of resistance alleles in a population under consistent selection pressure. saskpulse.com

The combination of prolific seed production, efficient gene flow through both pollen and seed, and rapid population turnover creates a scenario where a resistance trait that arises in one location can spread and become dominant over a wide area in a very short time. cdnsciencepub.comscispace.com

The intensity and frequency of herbicide use are the primary drivers of selection pressure for resistance. sprayers101.comscielo.br Over-reliance on a single herbicide or herbicides with the same mode of action creates a consistent selective environment where susceptible individuals are eliminated, and rare resistant individuals survive, reproduce, and pass on their resistance traits. ucdavis.edusprayers101.com

In the case of fluroxypyr, resistance in B. scoparia has been linked to the increased use of auxin-mimic herbicides for weed management, especially in cropping systems like no-till fallow, wheat, and corn in the Great Plains region. nih.gov This increased reliance was partly a response to the widespread evolution of resistance in kochia to other herbicide modes of action, such as glyphosate and ALS inhibitors. nih.govsaskpulse.com

Surveys have shown that fluroxypyr-resistant kochia is found most frequently in small-grain cereal crops. cdnsciencepub.comcanadianagronomist.ca The broad land base planted to cereals and the limited alternative post-emergence herbicide options for controlling auxin-resistant kochia in these systems create an ongoing and intense selection pressure, making further evolution of resistance inevitable. cdnsciencepub.com Application practices that result in sublethal doses, such as spraying large weeds or under unfavorable environmental conditions, can also contribute to the gradual selection of individuals with low-level tolerance, eventually leading to full resistance. sprayers101.com To delay the evolution of resistance, it is critical to apply herbicides at the full label rate and to use multiple effective modes of action in tank mixes or rotations. sprayers101.comdayilongagrochemical.com

Academic Research on Resistance Management Approaches

The persistent evolution of herbicide-resistant weeds necessitates sophisticated management strategies to preserve the efficacy of vital chemical tools like Fluroxypyr-1-methylheptyl ester. Academic research has focused on proactive and reactive approaches, emphasizing a multi-tactic framework to delay the onset and spread of resistance. These strategies are grounded in the principles of reducing selection pressure by minimizing reliance on a single herbicide mode of action and integrating chemical controls into a broader agronomic context.

Integration of Fluroxypyr-1-methylheptyl Ester into Comprehensive Integrated Weed Management Programs

Integrated Weed Management (IWM) is a holistic approach that combines multiple weed control tactics to reduce the selection pressure for herbicide resistance and achieve sustainable, long-term weed control. dayilongagrochemical.com Fluroxypyr-1-methylheptyl ester is considered a valuable component in IWM strategies due to its selective action against a wide range of broadleaf weeds and its suitability for use in various agricultural and land management settings. chemimpex.com

The core principle of IWM is to not over-rely on any single control method. hracglobal.com The integration of Fluroxypyr-1-methylheptyl ester into an IWM program involves its use within a structured plan that also includes:

Herbicide Rotation and Mixtures: As detailed previously, rotating fluroxypyr with herbicides from different chemical families (e.g., sulfonylureas) and using it in tank mixes disrupts the selection pressure on weed populations. dayilongagrochemical.com

Mechanical and Physical Control: Tillage and other mechanical methods can be used to manage weeds and reduce the weed seed bank in the soil. hracglobal.com

Scouting and Monitoring: Regularly scouting fields helps in the early detection of weed escapes, allowing for timely intervention and preventing resistant populations from establishing. hracglobal.com

A practical example of this integration is its use in roadside vegetation management programs, where it is part of a broader strategy to control noxious and invasive weeds selectively without harming desirable native flora. usda.gov The ultimate goal of incorporating Fluroxypyr-1-methylheptyl ester into an IWM framework is to ensure its long-term effectiveness by using it judiciously as part of a diverse and robust weed control system. dayilongagrochemical.com

Methodologies for Monitoring and Early Detection of Herbicide Resistance

Early detection of herbicide resistance is critical for timely and effective management, preventing the widespread establishment of resistant weed populations. Academic research has led to the development of various methodologies, ranging from traditional bioassays to cutting-edge molecular and remote sensing technologies.

Established and Developing Detection Methods:

Greenhouse Bioassays: The most established method involves collecting seeds from suspected resistant plants in the field and growing them in a controlled greenhouse environment. These plants are then treated with the herbicide to confirm resistance and determine its level. While reliable, this process can be time-consuming, taking months from seed collection to final results. growiwm.org

Molecular and Genetic Testing: Resistance to synthetic auxin herbicides can be conferred by mutations in the genes involved in the plant's auxin signaling pathway. nih.govnih.gov Molecular assays can be developed to rapidly screen plant DNA for known genetic mutations that confer resistance, providing a much faster confirmation than greenhouse tests. nih.gov

Nanosensor Technology: A groundbreaking advancement is the development of nanosensors for the real-time, in-planta detection of synthetic auxin hormones. mit.edumit.edu Researchers have engineered sensors based on Corona Phase Molecular Recognition (CoPhMoRe) that can detect herbicides like 2,4-D in living plants quickly and without causing harm. mit.edu This technology has shown the ability to rapidly test for herbicide susceptibility, offering a revolutionary tool for farmers to quickly identify resistant plants in the field. mit.edu

Remote Sensing with Drones (UAVs): Unmanned aerial vehicles (UAVs) equipped with high-resolution cameras and multispectral sensors are emerging as a powerful tool for monitoring resistance. researchgate.netweedsmart.org.au This technology can identify changes in the spectral reflectance of light from a plant's leaves, which can indicate stress or injury from a herbicide. growiwm.org By flying a drone over a field after an application, it is possible to map surviving, potentially resistant weeds with high accuracy, providing an early warning before the problem becomes widespread. weedsmart.org.augrowingproduce.com This allows for targeted intervention and more precise management of resistant patches.

Interactive Table: Comparison of Herbicide Resistance Detection Methodologies
MethodologyPrincipleApplicationAdvantagesLimitations
Greenhouse Bioassay Whole-plant response to herbicide application in a controlled environment.Confirmation of resistance and quantifying the level of resistance."Gold standard" for confirmation; provides definitive whole-plant response. growiwm.orgSlow (months); labor-intensive; requires seed maturation. growiwm.org
Molecular Testing Detection of specific gene mutations known to confer resistance.Rapid screening of plant tissue for known resistance markers.Fast and precise for known mutations. nih.govCan only detect known resistance mechanisms; may miss novel types of resistance.
Nanosensors (CoPhMoRe) Real-time optical detection of herbicide molecules within living plant tissue.Rapid, in-field susceptibility testing for synthetic auxins. mit.eduRapid, non-destructive, real-time monitoring. mit.eduCurrently in advanced research stages; limited commercial availability.
Drone (UAV) Remote Sensing Analysis of spectral reflectance from plant canopies to detect stress or lack thereof.Large-scale field mapping of surviving weeds post-application for early warning. weedsmart.org.auProvides a whole-paddock view; enables targeted management of resistant patches. weedsmart.org.auData analysis can be complex; accuracy depends on environmental conditions. growingproduce.com

Agrochemical Formulation Science and Application Technologies

Research on Optimal Formulation Strategies for Enhanced Efficacy and Environmental Profile

The formulation of Fluroxypyr-1-methylheptyl ester is critical to its performance and environmental footprint. Research focuses on creating stable formulations that maximize herbicidal efficacy while minimizing off-target effects. Due to its low melting point (58-60°C) and very low water solubility, Fluroxypyr-1-methylheptyl ester has historically been formulated as liquid emulsifiable concentrates (EC), often using aromatic hydrocarbon solvents. justia.com However, there is a drive to develop alternative formulations, including those free of aromatic solvents and solid formulations like wettable powders (WP) or dispersible granules (DG). justia.comgoogle.com These solid formulations present challenges due to the active ingredient's low melting point, which can lead to particle crystallization and growth during storage, potentially hindering dispersion and efficacy. justia.com Innovations in this area include preparing coated herbicide powders by spray drying oil-in-water microemulsions containing the molten active ingredient with specific water-soluble nonionic and anionic surfactants, such as polyvinyl alcohol and lignosulfonate salts. justia.com

Fluroxypyr-1-methylheptyl ester itself is not the herbicidally active molecule. publications.gc.canih.gov It is formulated as an ester to facilitate absorption through the waxy cuticle of a plant's leaves. researchgate.net Once absorbed, the ester is rapidly hydrolyzed within the plant tissue to its active form, fluroxypyr (B1673483) acid. publications.gc.canih.govregulations.gov This acid is then translocated throughout the plant, accumulating in the growing tissues where it disrupts cell growth by mimicking the plant hormone auxin. publications.gc.canih.gov

The efficiency of this entire process is heavily influenced by the formulation. Research comparing the uptake and movement of fluroxypyr in susceptible (Stellaria media) versus moderately resistant (Viola arvensis) weeds showed that while initial cuticular uptake was similar, the subsequent translocation differed significantly. researchgate.net In the susceptible species, 42.2% of the applied herbicide was translocated from the treated leaves after 7 days, compared to only 9.7% in the resistant species. researchgate.net This suggests that resistance can be partially attributed to reduced translocation and greater conjugation (metabolic deactivation) of the active fluroxypyr acid. researchgate.net

Adjuvants are critical components in optimizing the performance of Fluroxypyr-1-methylheptyl ester formulations. While the product can be effective alone, the addition of a high-quality adjuvant can enhance herbicidal activity, particularly under challenging environmental conditions like hot, dry weather. epa.gov Adjuvants work by overcoming the natural barriers that can reduce a pesticide's effectiveness. purdue.edu

Key functions of adjuvants in a fluroxypyr spray mixture include:

Improving Droplet Retention: Plant surfaces, especially narrow, upright grass leaves or those with waxy, hairy structures (trichomes), can repel spray droplets. purdue.edu Surfactants, a common type of adjuvant, lower the surface tension of the spray droplet, allowing it to spread more effectively and make better contact with the leaf surface. purdue.edu

Enhancing Deposition: Drift control or spray thickening agents can be used to increase the viscosity of the spray solution. epa.govepa.gov This results in a coarser spray with fewer fine droplets, leading to improved deposition on the target foliage and a reduction in off-target drift. epa.govepa.gov

The table below summarizes findings on the impact of adjuvants and formulation types on Fluroxypyr-1-methylheptyl ester's performance.

Formulation/Adjuvant FactorObserved EffectResearch Finding
Solid Formulation (DG) Allows for high-load, stable granules that disperse well in water.Innovations like spray-drying oil-in-water microemulsions overcome stability issues related to the low melting point of fluroxypyr-meptyl. justia.com
Ester Form Facilitates foliar uptake through the plant cuticle.The 1-methylheptyl ester is hydrolyzed to the active fluroxypyr acid after absorption. publications.gc.canih.gov
Adjuvants (General) Can optimize herbicidal activity, especially in hot, dry conditions.The addition of a high-quality adjuvant may improve weed control. epa.gov
Drift Control Agents Improves spray deposition and minimizes potential for spray drift.A thickening agent may be used to reduce the number of fine spray droplets. epa.govepa.gov

Innovations in Application Technologies for Targeted Delivery and Drift Mitigation

Innovations in how Fluroxypyr-1-methylheptyl ester is applied are focused on maximizing on-target delivery and minimizing environmental exposure through spray drift.

A significant body of research and regulatory guidance underscores the importance of managing the spray droplet spectrum to mitigate drift. regulations.gov Spray drift, even in very small quantities, can injure susceptible non-target crops. epa.gov The most effective way to reduce drift potential is to apply large droplets. epa.govamazonaws.comatticusllc.com

Multiple factors influence droplet size and drift potential, and best practices have been established to manage them:

Nozzle Selection: Using low-pressure spray nozzles designed to produce a coarse or larger droplet size is consistently recommended. epa.govepa.gov Hollow cone-type nozzles that produce fine droplets should be avoided. epa.gov For aerial applications, nozzles should not be distributed beyond 65% of the wingspan to reduce drift from wingtip vortices. canada.ca

Spray Volume: Increasing the total spray volume helps in the formation of larger droplets. regulations.govepa.gov Ground applications should use 5 to 8 or more gallons per acre, while aerial applications should use 3 or more gallons per acre. epa.govepa.govepa.gov

Pressure: Operating equipment at the lowest spray pressure recommended for the nozzle that still produces a uniform spray pattern is crucial. epa.govregulations.gov

Environmental Conditions: Applications should be avoided when wind speeds are below 2 mph due to variable wind direction and the potential for temperature inversions. epa.govepa.gov The optimal wind speed is generally between 2 and 10 mph. epa.govepa.gov

The following table outlines key recommendations for drift mitigation.

ParameterRecommendation for Drift Reduction
Droplet Size Use a coarse or larger droplet classification (ASAE S572.1). epa.govcanada.ca
Nozzle Type Use nozzles designed for the intended application; avoid fine-spray nozzles. epa.govregulations.gov
Spray Pressure Use the lowest pressure that provides a uniform pattern. epa.govregulations.gov
Spray Volume (Ground) Apply in 5 or more gallons per acre. epa.govepa.gov
Spray Volume (Aerial) Apply in 3 or more gallons per acre. epa.govepa.gov
Wind Speed Apply in wind speeds between 2 and 10 mph. epa.gov

Precision agriculture technologies are being integrated into weed management programs using Fluroxypyr-1-methylheptyl ester to improve efficiency and reduce herbicide use. This approach involves adopting an integrated weed-management program that uses scouting, historical data, and various control methods to apply herbicides only where needed. epa.gov

Compatibility and Synergistic Interactions with Other Agrochemicals

Fluroxypyr-1-methylheptyl ester is frequently formulated or tank-mixed with other herbicides to broaden the spectrum of controlled weeds and to manage or delay the development of herbicide resistance. google.comepa.govbayer.com Research and patent literature describe numerous synergistic combinations where the combined herbicidal effect is greater than the sum of the individual components. google.comgoogle.com

For instance, Fluroxypyr-1-methylheptyl ester, a Group 4 herbicide, is often combined with herbicides from other groups. epa.govbayer.com A common strategy involves mixing it with ACCase inhibitors (Group 1), such as cyhalofop-butyl, for use in rice paddies. google.com Another approach is co-formulating it with other auxin herbicides like 2,4-D esters or MCPA esters to provide complementary broadleaf weed control. google.com

Combinations with ALS inhibitors (Group 2) like florasulam are also prevalent. google.comsinoagrochem.com.cn This particular combination is noted for offering a wide window of use, as fluroxypyr is more effective in warmer conditions while florasulam performs well in cooler temperatures. sinoagrochem.com.cn These mixtures are effective against a range of broadleaf weeds in cereal crops, including difficult-to-control species and those resistant to ALS inhibitors. google.commeycorp.com

The table below details some of the documented synergistic partners for Fluroxypyr-1-methylheptyl ester.

Synergistic Partner(s)Herbicide Group(s)Target Crop/Use AreaBenefit / Weeds Controlled
Cyhalofop-butyl 1 (ACCase Inhibitor)RiceSynergistic control of key grass weeds. google.com
2,4-D Ester / MCPA Ester 4 (Synthetic Auxin)Cereals, PasturesAromatic solvent-free formulations with complementary broadleaf activity. google.com
Florasulam 2 (ALS Inhibitor)Wheat, BarleyBroad-spectrum control; effective across fluctuating temperatures. sinoagrochem.com.cn
Florasulam + 2,4-D Isooctyl Ester 2 (ALS Inhibitor) + 4 (Synthetic Auxin)WheatGood control of broadleaf weeds like cleavers, flixweed, and asters. google.com
Thiencarbazone-methyl 2 (ALS Inhibitor)WheatResistance management by combining Group 2 and Group 4 herbicides. bayer.com
Halauxifen-methyl + Phenoxyauxins 4 (Synthetic Auxin)CerealsSynergistic three-way mix for broadleaf weed control. google.com
Triclopyr Ester 4 (Synthetic Auxin)Non-crop, PasturesControl of broadleaf weeds and woody plants. google.comepa.gov

Studies on Tank Mixtures and Combined Herbicide Effects in Weed Management

Fluroxypyr-1-methylheptyl ester is frequently utilized in tank mixtures with other herbicides to broaden the spectrum of controlled weeds. Research and field studies have demonstrated its compatibility with a variety of post-emergence grass and broadleaf herbicides, making it a flexible component in integrated weed management programs. corteva.us The ester formulation is a common feature in products designed for broad-spectrum weed control in various agricultural settings, including cereals, corn, pastures, and turf. ontosight.aiconfex.comregulations.gov

Studies have confirmed the efficacy of combining fluroxypyr with herbicides such as 2,4-D, triclopyr, and dicamba for broad-spectrum control of broadleaf weeds in turfgrass. confex.com These combinations have been shown to provide control comparable to established commercial standards. confex.com For instance, a mixture containing fluroxypyr, 2,4-D, and dicamba demonstrated effective control of key weeds like white clover (Trifolium repens), dandelion (Taraxacum officinale), and various plantain species (Plantago spp.). confex.com

In cereal crops like wheat, barley, and oats, Fluroxypyr-1-methylheptyl ester is often tank-mixed with partners such as MCPA ester, 2,4-D ester, or products containing clopyralid and MCPA (e.g., Curtail M). nufarm.comhc-sc.gc.ca These mixtures enhance the control of annual broadleaf weeds, including those resistant to ALS-inhibiting herbicides, such as kochia (Bassia scoparia). nufarm.comhc-sc.gc.ca The combination of Fluroxypyr-1-methylheptyl ester with pinoxaden in a single product, for example, provides control of both mixed grasses and tough broadleaf weeds like kochia. syngenta-us.com

Further research has explored tank mixes for fallow applications and in crops like maize and sorghum. Combinations with atrazine, metsulfuron-methyl, or MCPA amine have been specified for controlling a range of weeds. genfarm.com.au The selection of the tank-mix partner and its rate is determined by the target weed spectrum and the specific crop. genfarm.com.auepa.gov

Table 1: Documented Tank Mixtures with Fluroxypyr-1-methylheptyl Ester and Target Weeds

Tank-Mix Partner(s) Target Weeds Controlled/Suppressed Crop/Application Area Reference(s)
2,4-D, Triclopyr, Dicamba White clover (Trifolium repens), Dandelion (Taraxacum officinale), Buckhorn plantain (Plantago lanceolata), Broadleaf plantain (Plantago major), Ground ivy (Glechoma hederacea), Mouse-ear chickweed (Cerastium vulgatum) Cool-season turf confex.com
MCPA Ester or 2,4-D Ester Broadens the spectrum of controlled broadleaf weeds beyond what fluroxypyr controls alone. Spring/Durum/Winter Wheat, Spring Barley, Oats nufarm.com
Curtail M (clopyralid + MCPA) Canada thistle, Cleavers, Volunteer flax, Flixweed, Kochia, Lamb's-quarters, Wild mustard, Shepherd's-purse, Stinkweed, Volunteer sunflower Spring/Durum Wheat, Spring Barley hc-sc.gc.ca
Pinoxaden Barnyardgrass, Foxtails (Green, Yellow, Giant), Wild oat, Italian ryegrass, Kochia, Common cocklebur, Common ragweed, Volunteer sunflower Cereals syngenta-us.com
Atrazine Boggabri weed, Dwarf amaranth, Caltrope, Black pigweed, Mintweed Summer Fallow, Sorghum, Maize, Sweet Corn genfarm.com.au
Metsulfuron-methyl Bittercress, Mustards, Shepherd's purse, Turnip weed, Wild turnip Winter Cereals (Wheat, Barley, Oats, Triticale) genfarm.com.au
Bromoxynil, MCPA, Flucarbazone A pre-formulated mixture for broad-spectrum weed control. Wheat epa.gov

Investigation of Synergistic or Antagonistic Interactions in Weed Control Systems

The investigation of interactions between Fluroxypyr-1-methylheptyl ester and other herbicides is crucial for optimizing weed control strategies. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combination is less effective. The Colby equation is a standard method used in herbicidal research to calculate the expected effect of a mixture and compare it to the observed results, thereby identifying synergistic or antagonistic responses. google.comepo.org

Research has identified synergistic herbicidal activity when Fluroxypyr-1-methylheptyl ester is combined with herbicides from different mode-of-action groups. A notable example is the combination with ACCase (acetyl-CoA carboxylase) inhibitor herbicides. A patent describes a synergistic mixture of fluroxypyr-methylheptyl ester and cyhalofop-butyl, which demonstrated enhanced control of key grassy weeds in rice fields. google.com

Synergy has also been documented between Fluroxypyr-1-methylheptyl ester and ALS (acetolactate synthase) inhibitors. One study detailed synergistic compositions of fluroxypyr-meptyl and flumetsulam for controlling weeds such as redroot pigweed (Amaranthus retroflexus), common lambsquarters (Chenopodium album), and kochia (Kochia scoparia). epo.org The observed control of these weeds from the mixture was statistically greater than the control predicted by the Colby formula. epo.org Similarly, synergistic effects have been described for combinations of fluroxypyr-meptyl with other ALS inhibitors like thifensulfuron-methyl and chlorimuron-ethyl. googleapis.com These findings indicate that such combinations can provide a more robust and effective weed control solution than either component used alone. epo.orggoogleapis.com

Table 2: Research Findings on Synergistic Interactions with Fluroxypyr-1-methylheptyl Ester

Herbicide Combination Target Weed(s) Showing Synergy Method for Determining Synergy Reference(s)
Fluroxypyr-methylheptyl ester + Cyhalofop-butyl Grassy weeds in paddy rice (e.g., Barnyardgrass) Colby's Equation, Field Trials google.com
Fluroxypyr-meptyl + Flumetsulam Redroot pigweed (Amaranthus retroflexus), Common lambsquarters (Chenopodium album), Kochia (Kochia scoparia), Common purslane (Portulaca oleracea) Colby's Equation, t-test (alpha=0.05) epo.org
Fluroxypyr-meptyl + Thifensulfuron-methyl Broadleaf weeds Colby's Equation googleapis.com
Fluroxypyr-meptyl + Chlorimuron-ethyl Broadleaf weeds Colby's Equation googleapis.com
Fluroxypyr-methylheptyl ester + XDE-729 Methyl Ester Cassia obtusifolia (CASOB), Melochia corchorifolia (MEOPA) Not specified in abstract googleapis.com

Future Research Directions and Sustainable Management Paradigms for Fluroxypyr 1 Methylheptyl Ester

Elucidation of Novel Metabolic Pathways and Long-Term Metabolite Fates in Diverse Environments

Future research must focus on a more profound understanding of the metabolic fate of Fluroxypyr-1-methylheptyl ester (FPMH) and its transformation products. While it is known that FPMH rapidly hydrolyzes to its primary active metabolite, fluroxypyr (B1673483) acid, the subsequent degradation pathways and the long-term fate of secondary metabolites in varied environmental conditions are less clear. regulations.govresearchgate.net

In plants, metabolism involves the initial cleavage of the ester bond to form fluroxypyr acid, which is then conjugated. regulations.gov In soil and aquatic systems, degradation is primarily mediated by microbial activity. regulations.govpublications.gc.ca Laboratory studies have identified two major metabolites of fluroxypyr acid: fluroxypyr-pyridinol (F-P) and the more persistent fluroxypyr-methoxypyridine (F-MP). publications.gc.canih.gov The proposed degradation sequence is Fluroxypyr → Pyridinol → Methoxypyridine. agronomy.org

A key research challenge is the persistence of metabolites like F-MP, which has been observed to accumulate slowly in soil over time. nih.gov The long-term ecological impact of such persistent metabolites is largely unknown and requires dedicated study. Research should investigate how environmental variables such as soil type, temperature, moisture, and microbial community composition influence these metabolic pathways. researchgate.net For instance, the half-life of fluroxypyr in soil has been shown to range from 28 to 78 days, with soil water content being a critical factor modulating microbial activity and, consequently, the degradation rate. nih.gov

Furthermore, stereoselectivity in metabolism, as observed in rabbits where the (+)-FPMH enantiomer degrades more rapidly than its antipode, warrants investigation in environmental systems. researchgate.net Understanding these nuanced metabolic processes is crucial for accurately predicting the environmental persistence and potential long-term risks associated with FPMH use.

Table 1: Environmental Fate and Metabolism of Fluroxypyr-1-methylheptyl Ester and its Metabolites

Compound/MetaboliteKey Transformation ProcessPersistence/Half-lifeFactors Influencing Transformation
Fluroxypyr-1-methylheptyl Ester (FPMH) Hydrolysis to Fluroxypyr acidNon-persistent in soil and aquatic systems. publications.gc.ca Half-life of 3 days at pH 9, 454 days at pH 7. agronomy.orgpH, Microbial activity. regulations.govagronomy.org
Fluroxypyr acid Microbial degradationHalf-life in soil: 28-78 days. nih.gov Slightly to moderately persistent. publications.gc.caSoil microbes, moisture, temperature, soil type. researchgate.netnih.gov
Fluroxypyr-pyridinol (F-P) Microbial degradationRapidly degraded; average half-life of 10 days. nih.govMicrobial activity. nih.gov
Fluroxypyr-methoxypyridine (F-MP) Slow degradationPersistent; accumulates in soil with slow degradation. nih.govMicrobial activity. nih.gov

Advanced Computational Modeling of Environmental Transport, Transformation, and Bioavailability

Predictive modeling is an indispensable tool for assessing the environmental risk of agrochemicals. Future efforts should focus on developing more sophisticated computational models for FPMH that integrate its complex transport, transformation, and bioavailability dynamics.

Current models, such as GLEAMS (Groundwater Loading Effects of Agricultural Management Systems), are used to simulate the fate and transport of herbicides. blm.gov However, these models can be enhanced by incorporating more detailed data on the behavior of FPMH and its metabolites. For example, the adsorption-desorption behavior changes significantly as the parent ester hydrolyzes to the more mobile fluroxypyr acid. researchgate.net The organic carbon-water partitioning coefficient (Koc) for FPMH is high (20,000 L/kg), while for fluroxypyr acid it is much lower (74 L/kg), indicating a higher potential for leaching post-hydrolysis. researchgate.net Interestingly, the Koc of fluroxypyr and its metabolites can increase over time, suggesting a gradual entrapment within soil organic matter that would reduce bioavailability. researchgate.net

Advanced models should also account for factors like soil pH, which can significantly affect the persistence and bioavailability of ionizable herbicides like fluroxypyr. mdpi.com Integrating these complex interactions into dynamic models like PestLCI and USEtox will allow for more accurate predictions of environmental concentrations and potential ecotoxicity impacts under diverse agricultural scenarios. diva-portal.org These models can help refine application guidelines to minimize off-site transport through runoff and leaching, thereby protecting sensitive aquatic ecosystems. usda.govwa.gov

Development of Bioremediation and Phytoremediation Strategies for Fluroxypyr-1-methylheptyl Ester Contamination

Developing effective remediation techniques is a critical component of sustainable agrochemical management. For FPMH, research into bioremediation and phytoremediation holds significant promise for mitigating soil and water contamination. epa.govawsjournal.org

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants. researchgate.net Since microbial degradation is the primary pathway for the breakdown of FPMH and its acid metabolite in soil, future research should focus on identifying and isolating specific microbial strains or consortia with high degradation efficiency. regulations.govresearchgate.net This could lead to the development of bioaugmentation products that can be applied to contaminated sites to accelerate the detoxification process.

Phytoremediation uses plants to remove, degrade, or stabilize contaminants. epa.govtaylorfrancis.comroutledge.com This in-situ, cost-effective technology could be particularly suitable for FPMH. awsjournal.org Research is needed to identify plant species that are not only tolerant to fluroxypyr but are also efficient at its uptake and metabolism (phytodegradation) or can stimulate microbial degradation in the root zone (rhizodegradation). epa.gov While promising results have been shown for other herbicides, dedicated studies are required to select and optimize plant species for the specific remediation of fluroxypyr and its metabolites. awsjournal.org

Genetic and Genomic Approaches for Enhanced Crop Tolerance and Understanding Weed Susceptibility

Biotechnology and genomics offer powerful tools to enhance the utility and sustainability of herbicides like FPMH. A key area of research is the development of crops with enhanced tolerance to fluroxypyr, which allows for more effective post-emergence weed control.

A significant breakthrough has been the discovery of aryloxyalkanoate dioxygenase (AAD) enzymes, which can effectively degrade synthetic auxin herbicides. pnas.org Specifically, the AAD-12 gene has been shown to confer tolerance to pyridyloxyacetate herbicides, including fluroxypyr, when introduced into crops like soybean and Arabidopsis. pnas.orgjst.go.jp Future research should focus on optimizing the expression of these genes in a wider range of commercial crops and ensuring the stability of the trait across generations.

Concurrently, genomic approaches are crucial for understanding and managing the evolution of herbicide resistance in weed populations. epa.govbioone.org The extensive use of any single herbicide can lead to the selection of resistant biotypes. pnas.org Genomic tools, such as genome-wide association studies (GWAS) and marker-assisted selection (MAS), can help identify the genetic basis of resistance in weeds. nih.govnih.gov This knowledge is vital for developing integrated weed management (IWM) strategies that combine herbicides with different modes of action, crop rotation, and other cultural practices to delay the onset of resistance. epa.govgreenbook.net

Long-Term Ecological Monitoring and Landscape-Level Impact Assessments of Fluroxypyr-1-methylheptyl Ester Use

To ensure the long-term sustainability of FPMH use, comprehensive ecological monitoring and landscape-level impact assessments are essential. These studies must extend beyond the farm gate to evaluate potential effects on non-target organisms and ecosystem functions. researchgate.net

There is a recognized need for carefully designed field experiments that assess the risks posed by herbicide drift and runoff to adjacent habitats, such as field margins and aquatic ecosystems. wa.govresearchgate.net Long-term monitoring programs are particularly important for tracking the accumulation and effects of persistent metabolites like F-MP, which could pose a concern with repeated applications in the same location. nih.gov

Future assessments should utilize advanced monitoring techniques, such as high-resolution spatial mapping of pesticide use, to identify areas at higher risk of exposure. nih.gov These landscape-level studies should integrate data on application rates, local environmental conditions (e.g., soil, climate), and the sensitivity of local flora and fauna to produce more realistic risk profiles. blm.gov Such comprehensive assessments are critical for informing regulatory decisions and developing best management practices that protect biodiversity and ecosystem health. usda.govresearchgate.net

Integration of Fluroxypyr-1-methylheptyl Ester into Circular Economy Principles for Agrochemicals

Applying circular economy principles to agrochemicals like FPMH involves a paradigm shift from a linear "take-make-dispose" model to one that emphasizes resource efficiency, waste minimization, and environmental regeneration. While not a widely discussed topic for this specific compound, the principles offer a valuable framework for future sustainable management.

Key strategies would include:

Design for Degradation: Research into designing herbicide molecules that are effective against target weeds but degrade more readily and completely into benign substances in the environment. This would minimize the persistence of metabolites like F-MP. nih.gov

Precision Application: Utilizing advanced application technologies (e.g., GPS-guided sprayers, drone technology) to apply FPMH only where needed, reducing the total volume of herbicide used and minimizing off-target contamination.

Waste Valorization: Exploring the potential of bioremediation and phytoremediation not just for cleanup, but as a way to manage contaminated biomass, potentially recovering value or ensuring safe disposal. epa.gov

Closed-Loop Systems: In contained agricultural systems like greenhouses, developing water recycling systems that capture and treat herbicide runoff, preventing its release into the wider environment.

Integrating FPMH into a circular economy framework requires a holistic approach that considers the entire lifecycle of the product, from chemical synthesis to its ultimate fate in the environment.

Interdisciplinary Research on Socio-Economic and Policy Implications for Sustainable Agrochemical Management

The sustainable management of FPMH is not solely a technical challenge; it also requires interdisciplinary research into the socio-economic and policy dimensions of its use.

The economic benefits of effective weed control must be weighed against the potential external costs associated with environmental contamination and the evolution of herbicide resistance. pnas.org Research is needed to quantify these trade-offs and to understand the behavioral drivers of farmers' decisions regarding herbicide use.

Policy and regulation play a crucial role in shaping agrochemical management. Future policies should be informed by robust, landscape-level risk assessments and long-term monitoring data. researchgate.netnih.gov The development of new regulations, such as the EU's mandate for electronic recording of pesticide use, will provide more granular data for risk assessment and monitoring. nih.gov Interdisciplinary collaboration between agronomists, ecologists, toxicologists, economists, and social scientists is essential to develop evidence-based policies that promote sustainable agricultural practices and safeguard environmental and human health.

Q & A

Basic: What analytical methods are recommended for quantifying Fluroxypyr-1-methylheptyl ester in environmental matrices?

Answer:
For quantification in soil or water, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. Sample preparation typically involves extraction with acetonitrile or ethyl acetate, followed by solid-phase extraction (SPE) cleanup using C18 cartridges to remove matrix interferences . Calibration curves should span expected environmental concentrations (e.g., 0.01–10 µg/L), and deuterated internal standards (if available) should be employed to correct for matrix effects. Method validation must include recovery tests (70–120%) and limits of detection (LOD < 0.01 µg/L) to comply with EPA guidelines .

Basic: How should Fluroxypyr-1-methylheptyl ester be stored to ensure stability in laboratory conditions?

Answer:
Store the compound as a powder under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. For short-term use (3–6 months), dissolve in anhydrous DMSO (105 mg/mL) and aliquot into sealed vials stored at -20°C. Avoid repeated freeze-thaw cycles. Long-term storage (-80°C) is recommended for stock solutions, but verify stability via HPLC before use, as DMSO hygroscopicity can degrade solubility over time .

Advanced: How can metabolic pathways of Fluroxypyr-1-methylheptyl ester in non-target organisms be elucidated?

Answer:
Use in vitro assays with liver microsomes or skin homogenates from model organisms (e.g., rats) to identify primary metabolites. Incubate the ester with NADPH-supplemented homogenates at 37°C, then analyze metabolites via LC-HRMS (high-resolution MS) . For in vivo studies, administer radiolabeled Fluroxypyr-1-methylheptyl ester (e.g., ¹⁴C-labeled) and track metabolites in excreta or tissues using scintillation counting coupled with MS/MS. Compare results to known pathways (e.g., ester cleavage to fluroxypyr acid) .

Advanced: What experimental design considerations are critical for studying environmental dissipation in agroecosystems?

Answer:
Design field trials with replicated plots (≥3 replicates) and control for variables like soil pH, organic matter, and microbial activity. Apply the ester at the maximum recommended agricultural dose (e.g., 200 g/ha) and collect samples (soil, water, plant tissues) at intervals (0, 1, 7, 30 days). Analyze dissipation kinetics using first-order decay models (half-life calculations) and assess formation of degradation products (e.g., fluroxypyr acid) via LC-MS/MS. Include abiotic controls (sterilized soil) to distinguish microbial vs. chemical degradation .

Advanced: How can synthesis optimization address challenges in producing high-purity Fluroxypyr-1-methylheptyl ester?

Answer:
Optimize esterification of fluroxypyr acid with 1-methylheptanol using acid catalysts (e.g., H₂SO₄) under anhydrous conditions. Monitor reaction progress via FTIR (disappearance of -OH peaks) or GC-MS. Purify via fractional distillation (for intermediates) and silica gel chromatography (final product). Validate purity (>99%) by HPLC with UV detection (λ = 254 nm) and confirm structure via ¹H/¹³C NMR. Address side reactions (e.g., transesterification) by controlling stoichiometry and reaction temperature .

Basic: What safety protocols are essential when handling Fluroxypyr-1-methylheptyl ester in the lab?

Answer:
Use gloves (nitrile), lab coats, and eye protection in a fume hood. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical evaluation. Store emergency antidotes (e.g., activated charcoal) and ensure access to SDS documentation .

Advanced: How do soil properties influence the adsorption-desorption dynamics of Fluroxypyr-1-methylheptyl ester?

Answer:
Conduct batch equilibrium experiments using soils with varying organic carbon (OC) content (0.5–5%). Shake soil suspensions (1:10 w/v) with the ester (e.g., 10 µg/mL) for 24 h, centrifuge, and quantify supernatant via HPLC. Calculate adsorption coefficients (Kd) and normalize to OC (Koc = Kd/%OC). For desorption, replace supernatant with 0.01 M CaCl₂ and repeat. High Koc (>500 mL/g) indicates strong binding to organic matter, reducing bioavailability but increasing persistence .

Basic: What are the key physicochemical properties of Fluroxypyr-1-methylheptyl ester relevant to environmental fate?

Answer:
Critical properties include log Kow (octanol-water partition coefficient) ≈ 4.2 , indicating moderate hydrophobicity, and aqueous solubility (~2.5 mg/L at 20°C). Vapor pressure (1.2 × 10⁻⁶ Pa) suggests low volatility. Hydrolysis half-life varies with pH: stable in acidic conditions (t₁/₂ > 30 days at pH 5) but degrades rapidly in alkaline environments (t₁/₂ < 1 day at pH 9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.